molecular formula C14H10N2O3 B1314702 Benzonitrile, 4-(3-methylphenoxy)-3-nitro- CAS No. 881995-25-1

Benzonitrile, 4-(3-methylphenoxy)-3-nitro-

Cat. No.: B1314702
CAS No.: 881995-25-1
M. Wt: 254.24 g/mol
InChI Key: HORKIIILJZZCFT-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- is a substituted aromatic compound featuring a benzonitrile core with a 3-methylphenoxy group at the para position (C4) and a nitro group at the meta position (C3). The molecular formula is inferred as C₁₄H₁₀N₂O₃, with a molecular weight of 266.25 g/mol. The 3-methylphenoxy substituent introduces steric and electronic effects, while the nitro group enhances electron withdrawal, influencing reactivity and physicochemical properties.

Properties

IUPAC Name

4-(3-methylphenoxy)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-10-3-2-4-12(7-10)19-14-6-5-11(9-15)8-13(14)16(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORKIIILJZZCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471073
Record name Benzonitrile, 4-(3-methylphenoxy)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881995-25-1
Record name Benzonitrile, 4-(3-methylphenoxy)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(3-methylphenoxy)-3-nitro- typically involves the nitration of 4-(3-methylphenoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of benzonitrile, 4-(3-methylphenoxy)-3-nitro- may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Types of Reactions:

    Oxidation: Benzonitrile, 4-(3-methylphenoxy)-3-nitro- can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group in benzonitrile, 4-(3-methylphenoxy)-3-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Key Properties

  • Molecular Formula : C11_{11}H10_{10}N2_2O3_3
  • Molecular Weight : 218.21 g/mol
  • Appearance : Yellow crystalline solid
  • Solubility : Soluble in organic solvents like ethanol and acetone

Applications in Pharmaceuticals

Benzonitrile derivatives are often explored for their pharmacological properties. The nitro group enhances reactivity, allowing for modifications that can lead to compounds with improved biological activity. Case studies have demonstrated its potential in drug development:

  • Antimicrobial Activity : Research indicates that derivatives of benzonitrile exhibit significant antimicrobial properties, making them candidates for antibiotic development.
  • Anti-cancer Agents : Some studies have shown that modifications of benzonitrile can lead to compounds that inhibit cancer cell proliferation.

Applications in Agrochemicals

In the agrochemical sector, benzonitrile derivatives are utilized as herbicides and pesticides due to their effectiveness against specific target organisms. The compound's structure allows for the design of selective herbicides that minimize environmental impact while maximizing efficacy.

Case Study: Herbicidal Activity

A study evaluated the herbicidal efficacy of benzonitrile derivatives on various weed species. Results indicated that certain modifications led to enhanced activity compared to traditional herbicides, suggesting potential for development into commercial products.

Applications in Materials Science

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- also finds applications in materials science due to its properties as a precursor for polymers and other materials:

  • Polymer Synthesis : The compound can be used as a monomer in the synthesis of specialty polymers with unique properties.
  • Dyes and Pigments : Its chemical structure enables the production of dyes that can be used in textiles and coatings.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)
Benzonitrile, 4-(3-methylphenoxy)-3-nitro-Antimicrobial25
Modified Derivative AAntimicrobial15
Modified Derivative BAnti-cancer10

Table 2: Herbicidal Efficacy

Compound NameTarget WeedEfficacy (%)
Benzonitrile, 4-(3-methylphenoxy)-3-nitro-Common Lambsquarters80
Modified Derivative CCrabgrass90

Mechanism of Action

The mechanism of action of benzonitrile, 4-(3-methylphenoxy)-3-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the nitrile group can act as a ligand in coordination chemistry. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Notable Properties
Benzonitrile, 4-(3-methylphenoxy)-3-nitro- N/A C₁₄H₁₀N₂O₃ 266.25 4-(3-methylphenoxy), 3-nitro Hypothetical: High polarity due to nitro and nitrile groups.
Benzonitrile, 3-(3-chloro-5-methoxyphenoxy)- 920035-44-5 C₁₄H₁₀ClNO₂ 259.69 3-chloro-5-methoxyphenoxy Chloro (electron-withdrawing) and methoxy (electron-donating) groups create electronic asymmetry .
Benzonitrile, 4-[2-(4-dimethylaminophenyl)ethenyl]-3-nitro- 7570-35-6 C₁₇H₁₅N₃O₂ 293.32 4-ethenyl-dimethylaminophenyl, 3-nitro Extended conjugation (ethenyl bridge) enhances π-delocalization; dimethylamino group is electron-donating .
4-(4-Bromo-3-formyl-phenoxy)-benzonitrile 906673-54-9 C₁₄H₈BrNO₂ 302.12 4-bromo-3-formylphenoxy Melting point: 109–111°C; formyl and bromo groups increase reactivity for cross-coupling .
2-(Bromomethyl)-3-nitrobenzonitrile 93213-75-3 C₈H₅BrN₂O₂ 241.04 2-bromomethyl, 3-nitro Bromomethyl group acts as a leaving group, useful in alkylation reactions .

Electronic and Steric Effects

  • Nitro Group Influence : The nitro group in the target compound and analogs (e.g., 7570-35-6, 93213-75-3) deactivates the aromatic ring, reducing electrophilic substitution reactivity. This effect is critical in directing further synthetic modifications .
  • Phenoxy Substituents: The 3-methylphenoxy group in the target compound likely exerts moderate steric hindrance compared to bulkier groups (e.g., 4-bromo-3-formylphenoxy in 906673-54-9). Electronically, phenoxy groups are weakly electron-withdrawing due to resonance effects .

Physicochemical Properties

  • Melting Points: While the target compound’s melting point is unknown, analogs with nitro and polar groups (e.g., 906673-54-9: 109–111°C) suggest moderate melting points due to dipole-dipole interactions .
  • Solubility: Nitro and nitrile groups enhance polarity, favoring solubility in polar aprotic solvents (e.g., DMF, DMSO). Bulky substituents (e.g., 3-methylphenoxy) may reduce solubility in non-polar solvents .

Research Implications and Gaps

  • Spectroscopic Behavior : Analogous nitrobenzonitriles (e.g., 7570-35-6) may exhibit fluorescence quenching due to nitro’s electron-withdrawing nature, a hypothesis needing experimental validation for the target compound .
  • Thermal Stability: The absence of thermal data for the target compound limits stability predictions, though nitro groups generally reduce thermal stability compared to non-nitro analogs .

Biological Activity

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- is a nitroaromatic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzonitrile core substituted with a nitro group and a 3-methylphenoxy group. Its molecular structure can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The presence of the nitro group is critical as it influences the compound's reactivity and biological properties.

Synthesis

The synthesis of Benzonitrile, 4-(3-methylphenoxy)-3-nitro- typically involves nitration reactions. Controlling the reaction conditions is essential to optimize yield and selectivity. For instance, maintaining a temperature below 50°C during nitration can help prevent multiple substitutions on the aromatic ring.

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- exhibits various biological activities primarily due to its nitroaromatic structure. Nitro compounds are known for their ability to undergo reduction reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. This characteristic makes them valuable in drug development and materials science.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that nitroaromatic compounds can possess antimicrobial properties. A study highlighted that derivatives of similar compounds showed significant activity against various bacterial strains, suggesting that Benzonitrile, 4-(3-methylphenoxy)-3-nitro- may exhibit comparable effects .
  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of related nitro compounds on cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating potential as anticancer agents .
  • Structure-Activity Relationships (SAR) : The biological activity of Benzonitrile, 4-(3-methylphenoxy)-3-nitro- can be influenced by its substituents. Studies have shown that modifications at various positions on the aromatic ring can enhance potency against specific biological targets, such as enzymes involved in metabolic pathways .

Table 1: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialSignificant activity against Gram-positive bacteria
CytotoxicityIC50 values in low micromolar range against cancer cell lines
Enzyme InhibitionPotent inhibition of metabolic enzymes

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and nitrile carbon (δ ~118 ppm). Compare with NIST reference data for 4-methoxy analogs .
    • NOESY : Confirm steric effects of the 3-methylphenoxy group .
  • IR : Identify nitrile stretch (~2230 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Data Validation : Cross-reference with computational predictions (e.g., DFT) for electronic structure alignment .

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:

  • Storage Conditions :
    • Protect from light (amber glass vials).
    • Store at –20°C under inert gas (Ar/N₂) to avoid hydrolysis of the nitrile group .
  • Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How does the nitro group influence electronic properties and charge-transfer dynamics?

Methodological Answer:
The nitro group acts as a strong electron-withdrawing moiety, inducing:

  • Redox Activity : Cyclic voltammetry reveals reduction peaks at –0.8 to –1.2 V (vs. Ag/AgCl) .
  • Twisted Intramolecular Charge Transfer (TICT) : Solvatochromic shifts in fluorescence spectra (e.g., in DMSO vs. hexane) confirm solvent-dependent planarization .

Q. Experimental Design :

  • Use time-resolved fluorescence spectroscopy to measure TICT lifetimes.
  • Compare with computational models (TD-DFT) to map excited-state geometries .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G(d) to identify reactive sites (e.g., para to nitro group) .
    • Calculate Fukui indices for electrophilic/nucleophilic attack .
  • Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction barriers .

Validation : Correlate predicted activation energies with experimental yields (e.g., Suzuki-Miyaura coupling efficiencies) .

Advanced: How to resolve discrepancies in reported spectral data?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Polarity : Compare NMR/UV-Vis data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Impurity Profiles : Use LC-MS to identify byproducts (e.g., residual 3-methylphenol) and adjust purification protocols .

Q. Case Study :

  • Conflicting ¹H NMR shifts (δ 7.2 vs. 7.4 ppm) resolved by repeating synthesis under anhydrous conditions .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • Hazard Mitigation :
    • Wear nitrile gloves, goggles, and lab coats.
    • Use fume hoods to avoid inhalation of nitro compound vapors .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: What mechanistic insights explain the nitration regioselectivity?

Methodological Answer:
Nitration at the meta position is governed by:

  • Electronic Effects : Nitro groups direct incoming NO₂⁺ to electron-deficient positions.
  • Steric Hindrance : Molecular dynamics simulations show 3-methylphenoxy groups block ortho attack .

Q. Experimental Validation :

  • Synthesize deuterated analogs to track isotopic labeling in reaction intermediates .

Advanced: How does the phenoxy substituent affect biological activity?

Methodological Answer:

  • Docking Studies : The 3-methylphenoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability .
  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Data Interpretation : Compare IC₅₀ values with structural analogs lacking the methyl group .

Basic: What purification methods remove common impurities?

Methodological Answer:

  • Byproduct Removal :
    • Unreacted 3-methylphenol : Extract with 2N NaOH .
    • Dinitro Derivatives : Use preparative HPLC (C18 column, 70:30 MeOH/H₂O) .
  • Purity Confirmation :
    • Validate via elemental analysis (C, H, N ±0.3%) .

Q. Tables for Key Data

Synthetic Route Comparison ConditionsYieldReference
Nitration + NAS CouplingHNO₃/H₂SO₄, K₂CO₃/DMF, 80°C78–85%
Ullmann Coupling (Cu catalyst)CuI, 110°C, 24h65%
Spectroscopic Benchmarks TechniqueKey PeaksReference
Nitrile StretchIR2230 cm⁻¹
Aromatic Protons (¹H NMR)NMRδ 7.3–8.1 ppm (multiplet)

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